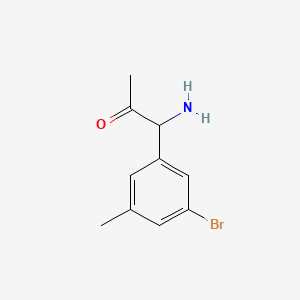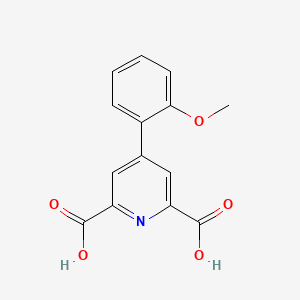
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of pyridine-2,6-dicarboxylic acid, where a methoxyphenyl group is attached to the fourth position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Kröhnke method, which uses substituted benzaldehydes followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and permanganate oxidation. Another approach involves the use of 1,2,4-triazine precursors, followed by aza-Diels–Alder reaction and hydrolysis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Complexation: The compound can form complexes with metal ions, such as copper(II), nickel(II), and zinc(II), in the presence of suitable ligands.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can lead to the formation of stable complexes with specific properties, such as fluorescence quenching in the presence of copper(II) ions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion being complexed.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
4-Arylpyridine-2,6-dicarboxylic acids: These compounds have similar structures but with different aryl groups attached to the pyridine ring.
Pyridine-2,6-dicarboxylic acid derivatives: These include compounds with various substituents on the pyridine ring, which can affect their chemical properties and applications.
Eigenschaften
Molekularformel |
C14H11NO5 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-12-5-3-2-4-9(12)8-6-10(13(16)17)15-11(7-8)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UBHPUFMHJPFLIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


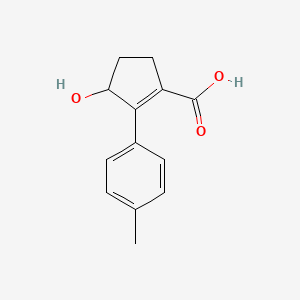
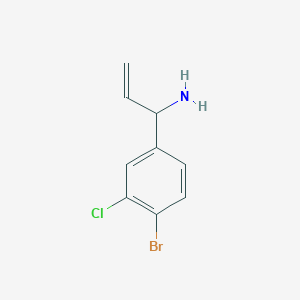
![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
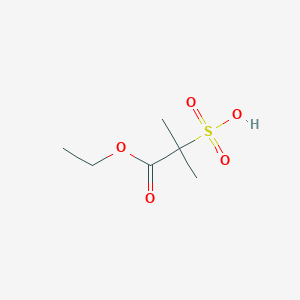

![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
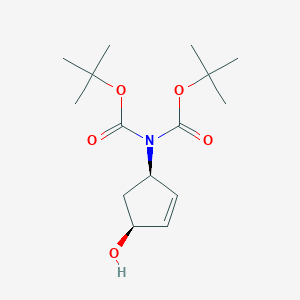
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
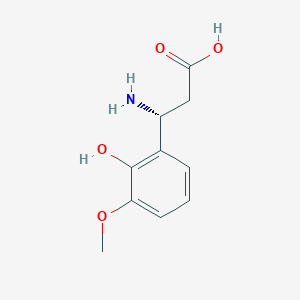

![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)


